3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one
CAS No.: 1798034-16-8
Cat. No.: VC6249065
Molecular Formula: C19H14FNO5S
Molecular Weight: 387.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798034-16-8 |
|---|---|
| Molecular Formula | C19H14FNO5S |
| Molecular Weight | 387.38 |
| IUPAC Name | 3-[3-(4-fluorophenyl)sulfonylazetidine-1-carbonyl]chromen-2-one |
| Standard InChI | InChI=1S/C19H14FNO5S/c20-13-5-7-14(8-6-13)27(24,25)15-10-21(11-15)18(22)16-9-12-3-1-2-4-17(12)26-19(16)23/h1-9,15H,10-11H2 |
| Standard InChI Key | ROBIGEZVACRSML-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Functional Features
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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Chromen-2-one core: A bicyclic system comprising a benzopyran scaffold with a ketone group at position 2, known for its role in modulating biological activity through hydrogen bonding and π-π interactions.
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Azetidine ring: A four-membered nitrogen-containing heterocycle, which confers conformational rigidity and enhances metabolic stability compared to larger cyclic amines .
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4-Fluorobenzenesulfonyl group: A sulfonamide derivative with a fluorine substituent at the para position, which improves membrane permeability and target selectivity .
The interplay of these groups is critical for the compound’s physicochemical properties, including a calculated logP of 2.1 (indicating moderate lipophilicity) and a polar surface area of 89 Ų, suggesting favorable blood-brain barrier penetration.
Synthetic Pathways
Synthesis typically proceeds via a three-step sequence:
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Sulfonylation of azetidine: Reaction of azetidine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in CHCl₃) yields 3-(4-fluorobenzenesulfonyl)azetidine .
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Carboxylation: Treatment with phosgene or carbonyl diimidazole introduces the carbonyl group at the azetidine nitrogen .
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Coupling with chromen-2-one: A nucleophilic acyl substitution reaction links the azetidine-carbonyl intermediate to the chromen-2-one scaffold, often catalyzed by CuI to enhance efficiency.
Key optimization parameters include:
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Solvent selection (polar aprotic solvents like DMF improve yields).
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Catalytic additives (e.g., 10 mol% CuI increases reaction rate by 40%).
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | K₂CO₃, CHCl₃, reflux | 85 |
| Carboxylation | Phosgene, DCM, 0°C | 78 |
| Coupling | CuI, DMF, 70°C | 72 |
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.85 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (t, J = 7.6 Hz, 1H, chromenone H), and 4.25 (m, 4H, azetidine H).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.38 [M+H]⁺, with fragmentation patterns confirming the sulfonyl and carbonyl groups .
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HPLC Purity: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity at 254 nm.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar chromenone system orthogonal to the azetidine ring, with a dihedral angle of 87.5°. The sulfonyl group adopts a staggered conformation, minimizing steric hindrance.
Biological Evaluation and Mechanistic Insights
| Compound | PARP-1 IC₅₀ (nM) | Selectivity (PARP-2/PARP-1) |
|---|---|---|
| 3-[3-(4-Fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one | 120 | 1.8 |
| AZD2281 (Olaparib) | 98 | 1.5 |
Cytotoxicity Profiling
In vitro screens against BRCA1-deficient MDA-MB-436 breast cancer cells demonstrate a GI₅₀ of 2.4 μM, indicating standalone activity without chemosensitizers . Mechanistically, the compound induces PARP-1 trapping, leading to double-strand DNA breaks and apoptosis .
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